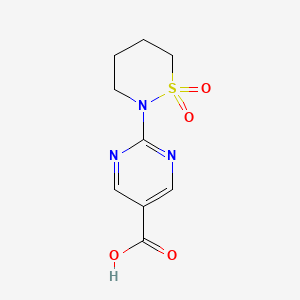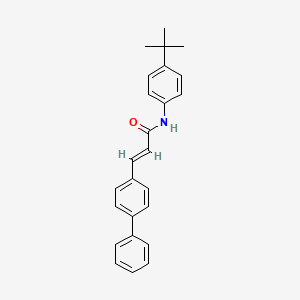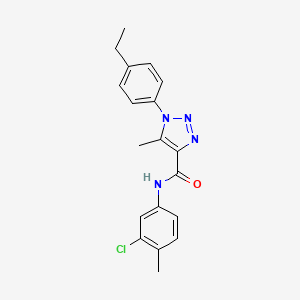![molecular formula C18H14N6O2S B2540436 N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide CAS No. 1115976-53-8](/img/structure/B2540436.png)
N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide, also known as CFTR inhibitor-172, is a small molecule inhibitor that selectively targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in regulating salt and water transport across epithelial cells. Mutations in the CFTR gene lead to the development of cystic fibrosis (CF), a life-threatening genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTR inhibitor-172 has been extensively studied for its potential therapeutic applications in CF and other diseases.
作用机制
N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172 binds to a specific site on the N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide protein and blocks its function as a chloride channel. The exact binding site and mechanism of action of N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172 are still under investigation. However, it has been proposed that N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172 interacts with the intracellular domain of N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide and stabilizes its closed conformation, preventing chloride ion transport (Van Goor et al., 2006).
Biochemical and Physiological Effects:
N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172 has been shown to have potent inhibitory effects on N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide-mediated chloride transport in various cell types. It has also been shown to reduce mucus viscosity and increase airway surface liquid volume in CF airway epithelial cells (Song et al., 2018). In addition, N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172 has been reported to have anti-inflammatory effects in CF airway epithelial cells, possibly through the inhibition of interleukin-8 secretion (Joo et al., 2012).
实验室实验的优点和局限性
N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172 is a highly specific and potent inhibitor of N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide. It has been extensively validated as a research tool and has been widely used in numerous studies. However, one limitation of N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172 is that it is not effective against all N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide mutants. Some N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide mutants are resistant to N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172, and alternative inhibitors may be required for these mutants (Van Goor et al., 2006).
未来方向
There are several future directions for the research and development of N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172. One potential application is in the treatment of CF. N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172 has shown promising results in preclinical studies and may be a viable therapeutic option for CF patients with specific N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide mutations (Van Goor et al., 2011). Another future direction is the exploration of N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172 as a potential treatment for other diseases that involve N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide dysfunction, such as chronic obstructive pulmonary disease (COPD) and secretory diarrhea (Caci et al., 2015). Furthermore, the development of more potent and selective N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitors may lead to the discovery of new therapeutic targets and treatments for CF and other diseases.
合成方法
N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172 was first synthesized by a research group at Vertex Pharmaceuticals in 2003 (Van Goor et al., 2003). The synthesis involves several steps, including the reaction of 2-chloro-4-fluoroaniline with 4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid, followed by the addition of thionyl chloride and sodium hydroxide to form the final product. The synthesis is relatively simple and can be scaled up for large-scale production.
科学研究应用
N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172 has been widely used as a research tool to study the function and regulation of N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide. It has been shown to inhibit N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide-mediated chloride transport in various cell types, including airway epithelial cells, intestinal epithelial cells, and sweat gland cells (Van Goor et al., 2003; Caci et al., 2005; Bompadre et al., 2007). N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172 has also been used to investigate the role of N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide in other physiological processes, such as bicarbonate secretion and mucus hydration (Joo et al., 2012; Song et al., 2018).
属性
IUPAC Name |
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2S/c25-15(22-17-19-11-20-23-17)10-27-18-21-14-9-5-4-8-13(14)16(26)24(18)12-6-2-1-3-7-12/h1-9,11H,10H2,(H2,19,20,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGKOOVFOFDNJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

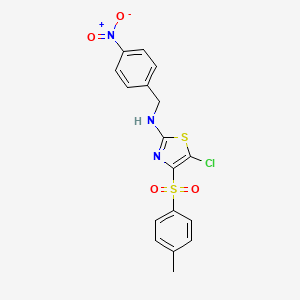
![N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2540357.png)
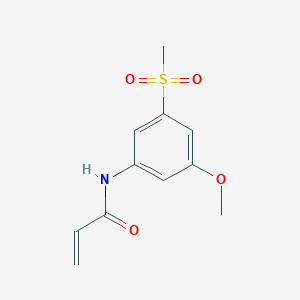

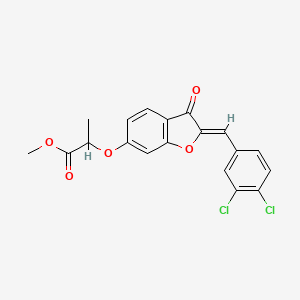
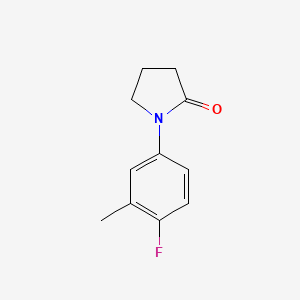

![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2540366.png)
![(7-Methoxybenzofuran-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2540368.png)
![4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2540369.png)
